3-(hydrazinylmethyl)benzoic acid hydrochloride
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Overview
Description
3-(Hydrazinylmethyl)benzoic acid hydrochloride is a versatile small molecule scaffold with the molecular formula C8H10N2O2·HCl and a molecular weight of 202.64 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydrazinylmethyl)benzoic acid hydrochloride typically involves the reaction of 3-(chloromethyl)benzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)benzoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Hydrazones, azines.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(Hydrazinylmethyl)benzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(hydrazinylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)benzoic acid hydrochloride
- 3-(Chloromethyl)benzoic acid
- 3-(Methylamino)benzoic acid hydrochloride
Uniqueness
3-(Hydrazinylmethyl)benzoic acid hydrochloride is unique due to its hydrazinyl group, which imparts distinct reactivity and binding properties compared to similar compounds. This makes it particularly useful in applications requiring specific interactions with molecular targets .
Biological Activity
3-(Hydrazinylmethyl)benzoic acid hydrochloride is a hydrazine derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound has been studied for various biological activities, including its role as an anti-cancer agent, its effects on enzyme inhibition, and its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H10ClN3O2
- Molecular Weight : 215.65 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The hydrazine moiety can form hydrazone bonds with carbonyl-containing compounds, potentially leading to inhibition of enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 20 | Cell cycle arrest |
A549 | 18 | Caspase activation |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of certain oxidoreductases, which are crucial in metabolic processes.
Table 2: Enzyme Inhibition Activity
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Laccase | 32 | Non-competitive |
Aldose reductase | 25 | Competitive |
Case Studies
- Study on Cancer Cell Lines : A study published in Cancer Letters demonstrated that treatment with this compound led to a significant decrease in cell viability in HeLa and MCF-7 cells. The authors reported that the compound activated apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP.
- Oxidative Stress and Enzyme Interaction : Research published in Journal of Enzyme Inhibition and Medicinal Chemistry detailed the interaction of the compound with laccase. The study found that it acted as a non-competitive inhibitor, suggesting potential applications in managing oxidative stress-related conditions.
Properties
IUPAC Name |
3-(hydrazinylmethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-10-5-6-2-1-3-7(4-6)8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABZWTOODLWNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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